

physical and chemical properties of 4-(Isobutylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Isobutylsulfonyl)phenylboronic acid

Cat. No.: B594665

[Get Quote](#)

An In-depth Technical Guide to 4-(Isobutylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-(Isobutylsulfonyl)phenylboronic acid**. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included to provide a broader context for its potential characteristics and applications in research and drug development.

Core Physical and Chemical Properties

4-(Isobutylsulfonyl)phenylboronic acid is a substituted aromatic boronic acid. The presence of the electron-withdrawing isobutylsulfonyl group is expected to significantly influence its chemical properties, particularly its acidity and reactivity, compared to unsubstituted phenylboronic acid.

Table 1: Physical and Chemical Properties of **4-(Isobutylsulfonyl)phenylboronic acid** and Related Analogues

Property	4-(Isobutylsulfonyl)phenylboronic acid	4-(Methylsulfonyl)phenylboronic acid	Phenylboronic acid
CAS Number	1217500-99-6	149104-88-1[1][2][3]	98-80-6[4]
Molecular Formula	C ₁₀ H ₁₅ BO ₄ S	C ₇ H ₉ BO ₄ S[1][3]	C ₆ H ₇ BO ₂ [4]
Molecular Weight	242.1 g/mol	200.02 g/mol [1]	121.93 g/mol [4]
Physical Form	Solid	White to light yellow crystalline powder[1]	White to yellow powder[4]
Melting Point	Data not available	289-293 °C[2][5]	216 °C[4]
Boiling Point	Data not available	Data not available	Data not available
pKa	Predicted to be lower than phenylboronic acid	Data not available	8.83[4]
Solubility	Data not available	Data not available	Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride. Water solubility: 10 g/L (20 °C)[4][6][7]

Synthesis and Purification

While a specific protocol for the synthesis of **4-(Isobutylsulfonyl)phenylboronic acid** is not readily available in the literature, a general and effective method for preparing analogous sulfonyl- and sulfonamide-phenylboronic acids can be adapted. This typically involves a borylation reaction of a suitable aryl halide precursor.

Experimental Protocol: Synthesis of Arylsulfonyl Phenylboronic Acids (General Procedure)

This protocol is adapted from the synthesis of similar sulfonyl phenylboronic acids and can be considered a starting point for the synthesis of the title compound.[8]

Workflow for the Synthesis of **4-(Isobutylsulfonyl)phenylboronic acid**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Isobutylsulfonyl)phenylboronic acid**.

Materials:

- 1-Bromo-4-(isobutylsulfonyl)benzene (starting material)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Toluene
- Triisopropyl borate
- n-Butyllithium (in hexanes)
- Hydrochloric acid (HCl), 2 M
- Anhydrous magnesium sulfate ($MgSO_4$)
- Solvents for purification (e.g., chloroform, diethyl ether, ethanol/water mixture)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-(isobutylsulfonyl)benzene in a dry mixture of THF and toluene (e.g., 1:4 v/v).
- Add triisopropyl borate to the solution.
- Cool the mixture to -78 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding 2 M HCl, and stir for 30 minutes.
- Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols

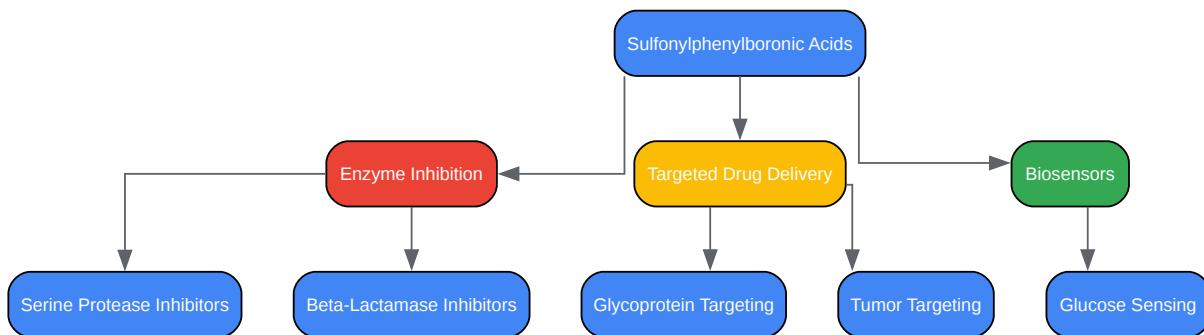
Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. The two most common methods are recrystallization and column chromatography.

Table 2: Purification Methods for Phenylboronic Acids

Method	Solvents/Stationary Phase	Procedure
Recrystallization	Ethanol/water, Chloroform	Dissolve the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization.
Column Chromatography	Silica gel	Elute with a solvent gradient of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Chemical Reactivity and Stability

The isobutylsulfonyl group is a strong electron-withdrawing group, which is expected to increase the Lewis acidity of the boronic acid moiety. This, in turn, would lower the pKa of 4-


(isobutylsulfonyl)phenylboronic acid compared to unsubstituted phenylboronic acid ($pK_a \approx 8.8$).^[8] For instance, the pK_a of 4-(3-butenesulfonyl)-phenylboronic acid is 7.1 ± 0.1 .^[8] A lower pK_a is often desirable in the context of drug development as it can lead to stronger binding interactions with biological targets, such as the *cis*-diols found in glycoproteins, at physiological pH.^{[8][9]}

Phenylboronic acids are generally stable compounds but can undergo protodeboronation (loss of the boronic acid group) under certain conditions. The stability of boronic acids towards oxidation is a critical factor in their biological applications.

Potential Applications in Drug Development

While there is no specific literature on the biological activity or drug development applications of **4-(isobutylsulfonyl)phenylboronic acid**, the broader class of sulfonylphenylboronic acids and phenylboronic acids, in general, has garnered significant interest in medicinal chemistry.^[10]

Potential Roles of Sulfonylphenylboronic Acids in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Potential applications of sulfonylphenylboronic acids in drug discovery.

Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols present in many biological macromolecules, such as glycoproteins on cell surfaces.

[11] The sulfonyl group can act as a key pharmacophore, participating in hydrogen bonding and other interactions within a biological target's binding site.

Arylboronic acids have been investigated as inhibitors of various enzymes, including serine proteases.[12] Furthermore, the unique properties of the boronic acid group have been exploited in the design of targeted drug delivery systems and biosensors.[13] The development of boronic acid-based drugs is an active area of research, with several compounds having received FDA approval.[10] Given these precedents, **4-(isobutylsulfonyl)phenylboronic acid** represents a compound of interest for further investigation in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich sigmaaldrich.com
- 3. 4-(Methanesulfonyl)phenylboronic acid, 98+% | Fisher Scientific fishersci.ca
- 4. Phenylboronic acid - Wikipedia en.wikipedia.org
- 5. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich sigmaaldrich.com
- 6. d-nb.info [d-nb.info]
- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry medjchem.com
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC pmc.ncbi.nlm.nih.gov
- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed pubmed.ncbi.nlm.nih.gov
- 10. Design and discovery of boronic acid drugs - PubMed pubmed.ncbi.nlm.nih.gov
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor Xla pubmed.ncbi.nlm.nih.gov

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Isobutylsulfonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594665#physical-and-chemical-properties-of-4-isobutylsulfonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com